5-O-Methylvisamminol
Overview
Description
5-O-Methylvisamminol: is an organic compound that belongs to the class of chromonesThis compound is known for its various biological activities, including anti-inflammatory and anti-tumor properties .
Mechanism of Action
Target of Action
5-O-Methylvisamminol, a compound found in the plant kingdom, has been identified to interact with the S protein of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) . The S protein is crucial for the virus’s ability to bind to and enter host cells .
Mode of Action
This compound binds and stabilizes the S protein through multiple interaction forces . This binding prevents the S protein from interacting with the angiotensin-converting enzyme 2 (ACE2) on the surface of host cells . By inhibiting this interaction, this compound reduces the likelihood of viral infection .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the viral entry pathway . By binding to the S protein, this compound disrupts the interaction between the virus and ACE2, a key step in the viral entry pathway . This disruption can prevent the virus from entering host cells and replicating .
Pharmacokinetics
Its ability to bind to the s protein suggests that it may have sufficient bioavailability to exert its effects .
Result of Action
The primary result of this compound’s action is the prevention of viral infection . By inhibiting the interaction between the S protein and ACE2, this compound can potentially prevent the virus from entering host cells and causing infection .
Biochemical Analysis
Cellular Effects
5-O-Methylvisamminol has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit the expression of TNF-α in microglia cells . It also significantly inhibits the release of β-hexosaminidase , which is equivalent to the positive drug .
Molecular Mechanism
It has been suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
In animal models, this compound has been shown to have a dose-dependent effect. For instance, a study showed that 400 μg/kg this compound reduced IL-1β, MCP-1, and HMGB1 mRNA levels as well as MCP-1 (+) monocytes when compared with the control groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-O-Methylvisamminol can be synthesized through chemical reactions involving the precursor visamminol. The synthesis typically involves methylation of visamminol using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound involves extraction from the roots of Saposhnikovia divaricata. The roots are dried, powdered, and subjected to solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-O-Methylvisamminol can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form corresponding alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: 5-O-Methylvisamminol is used as a chemotaxonomic marker in the classification of plants, particularly in the Apiaceae family. It helps in understanding the chemical phylogeny of various plant species .
Biology: In biological research, this compound is studied for its anti-inflammatory and anti-tumor activities. It has shown potential in inhibiting the growth of certain cancer cell lines and reducing inflammation in various models .
Medicine: The compound is being investigated for its potential therapeutic applications in treating inflammatory diseases and certain types of cancer. Its ability to modulate immune responses makes it a candidate for drug development .
Industry: In the pharmaceutical industry, this compound is used as a reference compound in quality control and standardization of herbal medicines containing Saposhnikovia divaricata .
Comparison with Similar Compounds
4’-O-β-D-Glucosyl-5-O-Methylvisamminol: A glucoside derivative of 5-O-Methylvisamminol with similar biological activities.
Prim-O-Glucosylcimifugin: Another chromone compound found in Saposhnikovia divaricata with anti-inflammatory properties.
Paeoniflorin: A compound found in Paeonia species with anti-inflammatory and immunomodulatory effects.
Uniqueness: this compound is unique due to its specific occurrence in Saposhnikovia divaricata and its distinct chemical structure, which contributes to its unique biological activities. Its role as a chemotaxonomic marker also sets it apart from other similar compounds .
Properties
IUPAC Name |
(2S)-2-(2-hydroxypropan-2-yl)-4-methoxy-7-methyl-2,3-dihydrofuro[3,2-g]chromen-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c1-8-5-10(17)14-12(20-8)7-11-9(15(14)19-4)6-13(21-11)16(2,3)18/h5,7,13,18H,6H2,1-4H3/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFLRNOCLJGHLY-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C3=C(C=C2O1)OC(C3)C(C)(C)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C2=C(C3=C(C=C2O1)O[C@@H](C3)C(C)(C)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10331695 | |
Record name | 5-O-Methylvisamminol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10331695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80681-42-1 | |
Record name | 5-O-Methylvisamminol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80681-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-O-Methylvisamminol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10331695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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